molecular formula C47H51NO15 B13719289 3'-Para-hydroxypaclitaxel

3'-Para-hydroxypaclitaxel

Cat. No.: B13719289
M. Wt: 869.9 g/mol
InChI Key: XKSMHFPSILYEIA-HXZKEHTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-p-Hydroxy Paclitaxel is a semi-synthetic derivative of Paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. This compound is derived from the bark of the Pacific yew tree (Taxus brevifolia) and has been modified to enhance its therapeutic properties. The addition of a hydroxyl group at the 3’ position of the phenyl ring in Paclitaxel results in 3’-p-Hydroxy Paclitaxel, which exhibits unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-p-Hydroxy Paclitaxel involves several steps, starting from the extraction of Paclitaxel from the bark of the Pacific yew tree. The key steps include:

    Extraction and Purification: Paclitaxel is extracted using organic solvents and purified through chromatographic techniques.

    Hydroxylation: The hydroxylation of Paclitaxel at the 3’ position is achieved using specific reagents and catalysts under controlled conditions.

Industrial Production Methods: Industrial production of 3’-p-Hydroxy Paclitaxel involves large-scale extraction of Paclitaxel followed by chemical modification. Advanced techniques such as microbial fermentation and plant cell culture are also employed to produce Paclitaxel and its derivatives in a more sustainable and cost-effective manner .

Chemical Reactions Analysis

Types of Reactions: 3’-p-Hydroxy Paclitaxel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3’-p-Hydroxy Paclitaxel has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying the chemical behavior of taxanes and their derivatives.

    Biology: Investigated for its effects on cellular processes such as mitosis and apoptosis.

    Medicine: Explored for its potential as an anticancer agent with improved efficacy and reduced side effects compared to Paclitaxel.

    Industry: Utilized in the development of novel drug delivery systems and formulations

Mechanism of Action

3’-p-Hydroxy Paclitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with tubulin, a key protein in microtubule formation, and enhances its polymerization. Additionally, it modulates various signaling pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Uniqueness: 3’-p-Hydroxy Paclitaxel is unique due to the presence of the hydroxyl group at the 3’ position, which enhances its solubility and bioavailability. This modification also improves its interaction with microtubules and reduces the likelihood of drug resistance compared to other taxane derivatives .

Properties

Molecular Formula

C47H51NO15

Molecular Weight

869.9 g/mol

IUPAC Name

[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-[3-benzamido-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-17-19-30(51)20-18-27)48-41(55)28-13-9-7-10-14-28)22-47(58)40(62-42(56)29-15-11-8-12-16-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31?,32-,33+,35?,36?,37+,38?,40?,45+,46-,47+/m0/s1

InChI Key

XKSMHFPSILYEIA-HXZKEHTGSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=C(C=C5)O)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

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